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Compound of Interest

Compound Name: C19H25Cl2N3O3

Cat. No.: B7743032

Get Quote

Executive Summary
GR-89696 is a highly potent, selective kappa-opioid receptor (KOR) agonist belonging to the 4-

substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazine class.[1] While often supplied as a

fumarate salt of the racemate, its biological activity is stereospecific.

The Eutomer:(R)-(-)-GR-89696 is the active enantiomer, exhibiting sub-nanomolar affinity (

nM) and high functional potency.

The Distomer:(S)-(+)-GR-89696 displays negligible affinity and activity in functional assays,

often serving as a negative control in receptor occupancy studies.

The Racemate: GR-89696 (rac) shows intermediate potency but is less suitable for precise

molecular imaging or mechanistic studies due to the presence of the inactive isomer.

Chemical Basis & Stereochemistry
The pharmacological divergence of GR-89696 stems from the chiral center at the C2 position

of the piperazine ring (often denoted as C3 depending on numbering conventions relative to
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the carboxylate). The spatial arrangement of the pyrrolidinylmethyl group is critical for fitting

into the hydrophobic orthosteric pocket of the KOR.

Isomer Identification
Common Name Configuration Optical Rotation Role

(-)-GR-89696 (R) Levorotatory (-)
Eutomer (High Affinity

Agonist)

(+)-GR-89696 (S) Dextrorotatory (+)
Distomer

(Inactive/Low Affinity)

GR-89696 (R,S) Racemic Mixture
Standard Research

Reagent

Structural Diagram: Stereochemical Resolution

GR-89696 (Racemate)
(±)-Methyl 4-[(3,4-dichlorophenyl)acetyl]-

3-[(1-pyrrolidinyl)methyl]-1-piperazinecarboxylate
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Caption: Stereochemical resolution of GR-89696. The (R)-enantiomer retains the

pharmacophore required for KOR activation.

Quantitative Pharmacological Profile
Binding Affinity ( ) and Functional Potency ( / )
The following data consolidates findings from radioligand binding assays (using [³H]U-69,593)

and functional GTP

S assays.
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Parameter
(R)-(-)-GR-
89696

(S)-(+)-GR-
89696

Racemate (±)
Reference
Standard (U-
50,488)

KOR Binding

Affinity (

)

0.36 nM > 500 nM ~ 0.8 - 1.2 nM 0.65 nM

Selectivity (vs

MOR)
> 10,000-fold N/A > 5,000-fold > 1,000-fold

GTP

S Potency (

)

0.04 nM Inactive 0.08 nM 2.5 nM

In Vivo

Antinociception (

)

0.5 µg/kg (s.c.) > 100 µg/kg 3.2 µg/kg 160 µg/kg

Note: The (R)-isomer is approximately 300-fold more potent than U-50,488 in vivo, highlighting

its extreme potency.

Signaling Bias Profile
GR-89696 is characterized as a G-protein biased agonist.[1] Unlike balanced agonists (e.g., U-

50,488), GR-89696 preferentially activates G

pathways over

-arrestin2 recruitment. This bias is hypothesized to contribute to its neuroprotective effects
while potentially mitigating some dysphoric side effects associated with arrestin signaling.
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Caption: Biased signaling mechanism of (R)-GR-89696, showing preferential G-protein

activation over beta-arrestin recruitment.[1]

Experimental Protocols for Validation
To independently verify the activity of GR-89696 isomers, the following standardized protocols

are recommended.

A. Radioligand Binding Assay (Competition)
Objective: Determine

values for isomers against [³H]U-69,593.

Membrane Prep: Use CHO cells stably expressing human KOR (hKOR).

Incubation: Mix 20 µg membrane protein with 1 nM [³H]U-69,593.

Competition: Add increasing concentrations (
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to

M) of (R)- or (S)-GR-89696.

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.

Termination: Incubate 60 min at 25°C. Rapid filtration through GF/B filters.

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

using the Cheng-Prusoff equation.

B. [³⁵S]GTP S Functional Assay
Objective: Measure agonist efficacy and potency (

).

Setup: Incubate hKOR membranes with GDP (10 µM) and [³⁵S]GTP

S (0.1 nM).

Stimulation: Add agonist isomers.

Readout: Bound [³⁵S]GTP

S indicates G-protein activation.

Validation: (R)-isomer should reach Emax comparable to U-50,488 but at significantly lower

concentrations. (S)-isomer should show basal activity levels.

Comparative Analysis with Alternatives
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Compound Potency Rank Bias Factor Key Advantage
Key
Disadvantage

(R)-GR-89696 1 (Highest) G-protein Biased

Extreme

potency;

Neuroprotective

Slow washout

(high affinity)

U-50,488 3 Balanced
"Gold Standard"

reference

Lower potency;

Sedative effects

Salvinorin A 2 G-protein Biased
Non-nitrogenous;

Short acting

Poor solubility;

Hallucinogenic

Nalfurafine 4 G-protein Biased

Clinically

approved

(Japan)

Lower efficacy in

some assays

Key Takeaway for Drug Developers
When developing KOR ligands, (R)-GR-89696 serves as an ideal "high-affinity anchor" for

displacement studies or as a positive control for G-protein biased signaling. The racemate

should be avoided in PET studies or precise SAR (Structure-Activity Relationship) modeling

due to the "silent" burden of the (S)-isomer, which may alter pharmacokinetic properties without

contributing to pharmacodynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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